molecular formula C19H24N2O B10904249 N'-[(1E)-heptylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(1E)-heptylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B10904249
M. Wt: 296.4 g/mol
InChI Key: ZNMCTVZAEXVMEJ-XSFVSMFZSA-N
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Description

N’~1~-[(E)HEPTYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a heptylidene group attached to a naphthyl ring through an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)HEPTYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE typically involves the condensation reaction between heptanal and 2-(1-naphthyl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of N’~1~-[(E)HEPTYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)HEPTYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of naphthyl oxides.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted hydrazides with various functional groups.

Scientific Research Applications

N’~1~-[(E)HEPTYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~-[(E)HEPTYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its hydrazone linkage allows it to act as a ligand in coordination chemistry, potentially affecting enzyme activities and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N’-[1-(1-NAPHTHYL)ETHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE: Similar in structure but with a nitrophenoxy group instead of a heptylidene group.

    2-(1-NAPHTHYL)-N’-[(E)-1-(4-PYRIDINYL)ETHYLIDENE]ACETOHYDRAZIDE: Contains a pyridinyl group instead of a heptylidene group.

Uniqueness

N’~1~-[(E)HEPTYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE is unique due to its heptylidene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

N-[(E)-heptylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H24N2O/c1-2-3-4-5-8-14-20-21-19(22)15-17-12-9-11-16-10-6-7-13-18(16)17/h6-7,9-14H,2-5,8,15H2,1H3,(H,21,22)/b20-14+

InChI Key

ZNMCTVZAEXVMEJ-XSFVSMFZSA-N

Isomeric SMILES

CCCCCC/C=N/NC(=O)CC1=CC=CC2=CC=CC=C21

Canonical SMILES

CCCCCCC=NNC(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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